2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]-

PNMT inhibition catecholamine biosynthesis enzyme kinetics

Researchers investigating epinephrine biosynthesis require defined-affinity tool compounds for rigorous PNMT inhibition studies-clinically used β-blockers lack standardized in vitro PNMT Ki values. CAS 327105-12-4 directly addresses this gap with a quantified PNMT Ki of 1.11 mM, enabling reproducible concentration-response curve design and serving as a calibration standard for NK1 receptor counter-screening (Ki > 10 µM). • Quantified PNMT Ki (1.11 mM) for assay calibration & SAR baseline determination • Validated NK1 counter-screening threshold (Ki > 10 µM) for off-target benchmarking • Two stereogenic centers enable chiral resolution & enantiomer-specific β-AR profiling Supplied as a custom synthesis research compound with full analytical characterization (NMR, HPLC, MS). Contact BenchChem for batch-specific CoA, scale-up options, and enantiopure separations.

Molecular Formula C19H25NO2
Molecular Weight 299.4 g/mol
CAS No. 327105-12-4
Cat. No. B12170582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]-
CAS327105-12-4
Molecular FormulaC19H25NO2
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCC(CNC(C)C2=CC=CC=C2)O)C
InChIInChI=1S/C19H25NO2/c1-14-9-15(2)11-19(10-14)22-13-18(21)12-20-16(3)17-7-5-4-6-8-17/h4-11,16,18,20-21H,12-13H2,1-3H3
InChIKeyZGBITCLDOGNTLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 327105-12-4: Scaffold Characterization


2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]- (CAS 327105-12-4) is a synthetic phenoxypropanolamine derivative with molecular formula C19H25NO2 and molecular weight 299.4 g/mol. The compound incorporates a 3,5-dimethylphenoxy moiety linked to a 2-propanol backbone bearing an N-(1-phenylethyl)amine side chain—a structural arrangement characteristic of β-adrenergic receptor (β-AR) ligands [1]. The compound appears in screening databases with measured in vitro activity against phenylethanolamine N-methyltransferase (PNMT) and tachykinin NK1 receptors, and falls within the broad structural class of phenoxypropanolamines described in foundational β-blocker patent literature [2]. However, β-adrenoceptor subtype selectivity data, in vivo efficacy, and head-to-head pharmacological comparisons remain absent from the published record for this specific CAS entity.

CAS 327105-12-4: Generic Interchange Limitations


Phenoxypropanolamine β-blockers cannot be generically interchanged due to pronounced structure-activity relationship (SAR) dependencies across three key substituent regions: the aryloxy group, the amine side chain, and stereochemistry at the 2-propanol carbon. Published SAR studies demonstrate that the position and electronic character of aryloxy substituents critically modulate β-adrenoceptor subtype selectivity, with para-substituted electron-withdrawing groups favoring β1-selectivity while alternative substitution patterns produce divergent pharmacological profiles [1]. The 3,5-dimethylphenoxy arrangement in CAS 327105-12-4 places electron-donating methyl groups at meta positions—a substitution topology distinct from both the 4-acetamido group of the cardioselective β-blocker practolol and the 2-acetyl-4-butyramido pattern of the β1-selective acebutolol. Additionally, the N-(1-phenylethyl) substituent introduces a chiral center adjacent to the amine nitrogen, creating stereochemical complexity absent in achiral N-isopropyl or N-tert-butyl congeners. This dual substitution uniqueness—combined with the absence of empirical β1/β2 selectivity data for this specific chemotype—means that none of the commercially available or clinically established phenoxypropanolamines can serve as a validated pharmacological surrogate for CAS 327105-12-4 [2].

CAS 327105-12-4: Evidence vs. Comparators


PNMT Inhibition Compared to Propranolol

CAS 327105-12-4 exhibits measurable, albeit weak, inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10⁶ nM (1.11 mM) in a radiochemical assay using bovine PNMT enzyme [1]. In contrast, the non-selective β-blocker propranolol has been shown to reduce PNMT activity in specific rat brain regions following chronic in vivo administration, but no quantified in vitro Ki value for PNMT inhibition is available for propranolol in a comparable cell-free assay [2]. The target compound therefore provides a defined PNMT affinity measurement suitable for concentration-response calculations, whereas propranolol lacks standardized in vitro PNMT inhibitory data for analogous experimental design.

PNMT inhibition catecholamine biosynthesis enzyme kinetics

NK1 Receptor Off-Target Binding

In a competitive radioligand binding assay against rat forebrain tachykinin NK1 receptors using [¹²⁵I]-Bolton Hunter Substance P, CAS 327105-12-4 exhibited a Ki greater than 10,000 nM (>10 µM) [1]. Propranolol, a widely used non-selective β-blocker, has been implicated in NK1-receptor-mediated bronchoconstriction studies, but its involvement is attributed to indirect modulation of neuropeptide release rather than direct receptor antagonism; no direct NK1 binding Ki has been reported for propranolol [2]. The defined binding threshold for the target compound thus provides explicit off-target profiling information that is unavailable for propranolol.

NK1 receptor tachykinin off-target profiling

β1/β2 Selectivity: Substitution Pattern Impact

Published SAR analyses of phenoxypropanolamines establish that the position and electronic character of substituents on the phenoxy ring critically influence β-adrenoceptor subtype selectivity. Compounds with electron-withdrawing para-substituents (e.g., the 4-acetamido group of practolol) achieve cardioselective β1-blockade, while alternative substitution patterns yield distinct selectivity profiles [1]. CAS 327105-12-4 bears a 3,5-dimethylphenoxy group in which electron-donating methyl substituents occupy the meta positions—a fundamentally different electronic and steric environment compared to practolol (4-acetamidophenoxy) and acebutolol (2-acetyl-4-butyramidophenoxy; β1/β2 selectivity ratio approximately 4–10) [2]. The negative electrostatic potential above the phenyl ring, shown to be essential for β-adrenoceptor binding, is predicted to differ substantially for this 3,5-dimethyl substitution pattern. Direct comparative β1/β2 selectivity data for CAS 327105-12-4 have not been experimentally determined.

β-adrenoceptor selectivity structure-activity relationship cardioselectivity

Chiral Stereochemistry: Enantiomer-Specific Profiling

The N-(1-phenylethyl) substituent in CAS 327105-12-4 introduces a stereogenic center adjacent to the amine nitrogen, generating four potential stereoisomers when combined with the inherent chirality at the 2-propanol carbon. This stereochemical complexity is absent in clinically used phenoxypropanolamines with achiral N-substituents, such as practolol (N-isopropyl, single stereocenter) and xibenolol (N-tert-butyl, single stereocenter) [1]. The pharmacological significance of stereochemistry in this compound class is well-established: (S)-propranolol is approximately 100-fold more potent than (R)-propranolol at β1- and β2-adrenoceptors, demonstrating that enantiomeric configuration profoundly influences receptor affinity [2]. While enantiomer-specific activity data for CAS 327105-12-4 are not available, the presence of two chiral centers predicts enantiomer-dependent pharmacological differentiation at least as pronounced as that observed for single-stereocenter β-blockers.

chiral β-blockers stereoselective pharmacology enantiomer-specific activity

CAS 327105-12-4: Application Scenarios


PNMT Inhibition in Catecholamine Research

CAS 327105-12-4 serves as a defined-affinity tool compound for investigators studying the role of PNMT in epinephrine biosynthesis. The quantified Ki of 1.11 mM [1] enables concentration-response curve design, serves as a starting scaffold for medicinal chemistry optimization toward higher-potency PNMT inhibitors, and provides a quantitative baseline for SAR exploration that the clinically used β-blocker propranolol cannot offer due to the absence of a standardized in vitro PNMT Ki value.

GPCR Off-Target Selectivity Screening

The explicitly defined NK1 receptor binding threshold (Ki > 10 µM) [1] enables use of CAS 327105-12-4 as a calibration standard in tachykinin receptor counter-screening. Researchers developing β-adrenoceptor-targeted compound libraries can employ this compound to benchmark off-target liability at NK1 receptors and to validate assay sensitivity for discriminating specific from non-specific binders, a function that propranolol cannot perform due to the absence of a quantified NK1 binding affinity.

β-Adrenoceptor Subtype Profiling

The structurally distinct 3,5-dimethylphenoxy substitution pattern of CAS 327105-12-4—fundamentally different from the 4-substituted phenoxy series of practolol and acebutolol [1]—positions this compound as a high-priority candidate for de novo β1/β2/β3 selectivity profiling. Head-to-head pharmacological comparisons against clinically characterized β-blocker standards may reveal novel structure-selectivity relationships and inform the design of next-generation subtype-selective β-adrenoceptor ligands.

Enantiomer-Specific Pharmacological Evaluation

Containing two stereogenic centers, CAS 327105-12-4 is an ideal substrate for chiral chromatographic resolution and subsequent enantiomer-specific pharmacological testing. The well-established phenomenon of enantioselective β-blockade—exemplified by the ~100-fold potency difference between propranolol enantiomers [2]—suggests that the separated stereoisomers of this compound may exhibit substantially differentiated β-adrenoceptor subtype affinities and functional activities, offering a path toward enantiopure lead compounds with potentially improved safety and efficacy profiles.

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